molecular formula C10H10O4 B14309267 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 118853-80-8

7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14309267
CAS No.: 118853-80-8
M. Wt: 194.18 g/mol
InChI Key: NNADFONXCWKMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst can yield the desired isocoumarin structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory activities.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual hydroxyl groups at positions 7 and 8 contribute to its potent antioxidant properties, distinguishing it from other similar compounds .

Properties

CAS No.

118853-80-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O4/c1-5-4-6-2-3-7(11)9(12)8(6)10(13)14-5/h2-3,5,11-12H,4H2,1H3

InChI Key

NNADFONXCWKMRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(C=C2)O)O)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.